molecular formula C11H19BrO2 B13548841 3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran

3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran

Cat. No.: B13548841
M. Wt: 263.17 g/mol
InChI Key: VPDFTNARGNTTFB-UHFFFAOYSA-N
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Description

3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran is an organic compound with the molecular formula C11H19BrO2 It is a brominated derivative of tetrahydrofuran, featuring a cyclohexyl group attached to the tetrahydrofuran ring via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran typically involves the bromination of a cyclohexylmethyl derivative followed by the formation of the tetrahydrofuran ring. One common method includes the reaction of cyclohexylmethanol with a brominating agent such as N-bromosuccinimide (NBS) to form 1-(bromomethyl)cyclohexane. This intermediate is then reacted with tetrahydrofuran under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent cyclization reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of cyclohexylmethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Major Products Formed

    Substitution: Formation of hydroxyl, amino, or thiol derivatives.

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of cyclohexylmethyl derivatives.

Scientific Research Applications

3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The bromine atom can participate in electrophilic reactions, while the tetrahydrofuran ring provides stability and solubility. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-((1-(Chloromethyl)cyclohexyl)oxy)tetrahydrofuran
  • 3-((1-(Hydroxymethyl)cyclohexyl)oxy)tetrahydrofuran
  • 3-((1-(Methyl)cyclohexyl)oxy)tetrahydrofuran

Uniqueness

3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it a valuable intermediate in various chemical transformations.

Properties

Molecular Formula

C11H19BrO2

Molecular Weight

263.17 g/mol

IUPAC Name

3-[1-(bromomethyl)cyclohexyl]oxyoxolane

InChI

InChI=1S/C11H19BrO2/c12-9-11(5-2-1-3-6-11)14-10-4-7-13-8-10/h10H,1-9H2

InChI Key

VPDFTNARGNTTFB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CBr)OC2CCOC2

Origin of Product

United States

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